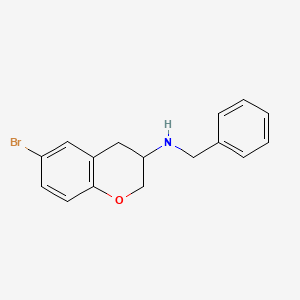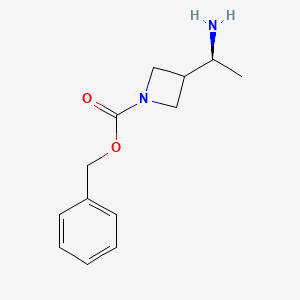
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing ring, and a benzyl group attached to the nitrogen atom. The presence of the (S)-configuration indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of an amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions. Benzyl halides or benzyl alcohols are commonly used as starting materials.
Chiral Resolution: The (S)-configuration can be achieved through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, benzyl alcohols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential applications in drug discovery and development. Its chiral nature and unique structure make it a candidate for designing new pharmaceuticals with specific biological activities.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The azetidine ring and benzyl group play crucial roles in determining the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
Benzyl ®-3-(1-aminoethyl)azetidine-1-carboxylate: The enantiomer of the compound with the ®-configuration.
Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate: A racemic mixture of both (S)- and ®-enantiomers.
Benzyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Uniqueness
Benzyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate is unique due to its chiral nature and the presence of the azetidine ring. The (S)-configuration imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. The azetidine ring provides a distinct structural motif that can be exploited in various chemical and biological applications.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
benzyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10(14)12-7-15(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-/m0/s1 |
InChIキー |
SQJYHBQYBSQQCT-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
正規SMILES |
CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


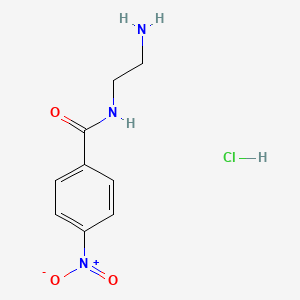
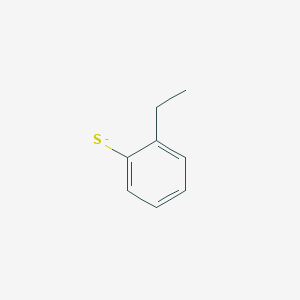
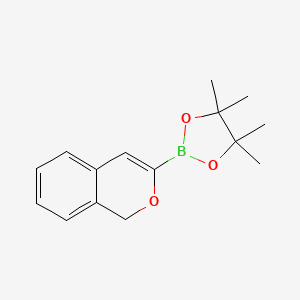
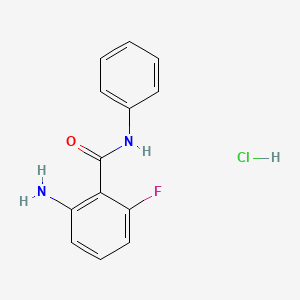
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)
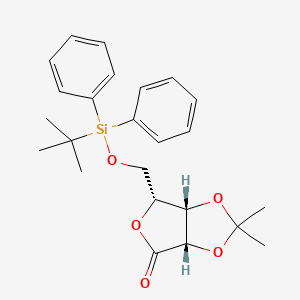
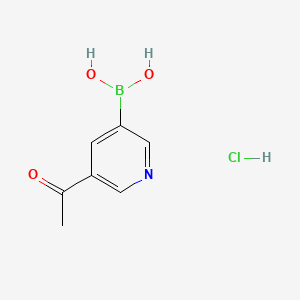
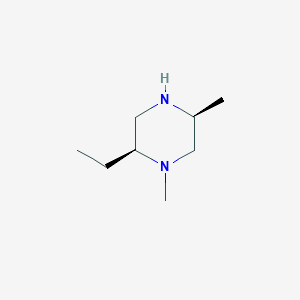
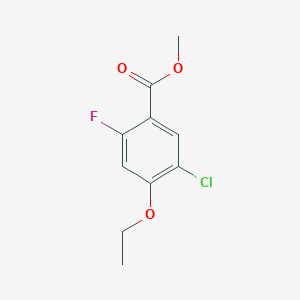
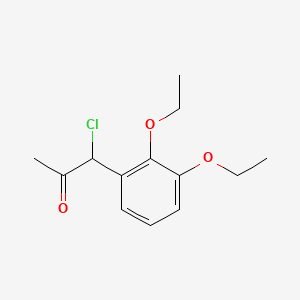
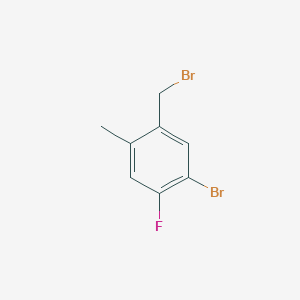
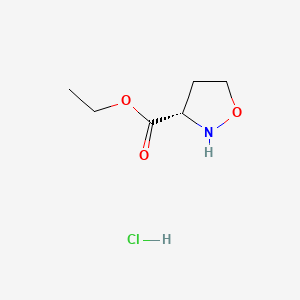
![7-Bromo-5-chloro-2-isopropylbenzo[D]thiazole](/img/structure/B14034389.png)
